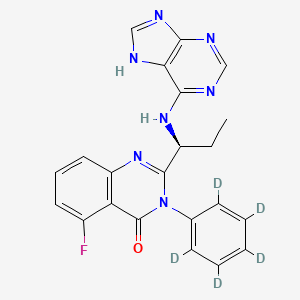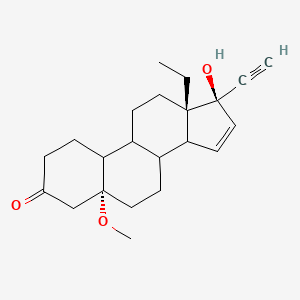![molecular formula C25H24D8O6 B1165173 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde](/img/structure/B1165173.png)
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a complex organic compound with a unique structure. It features multiple chiral centers and deuterium atoms, making it an interesting subject for research in organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the pentacyclic structure. The key steps typically include:
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Manipulation: Introduction of hydroxy, oxo, and other functional groups.
Industrial Production Methods
Industrial production of this compound would require advanced techniques such as:
Continuous Flow Synthesis: To ensure precise control over reaction conditions.
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: May yield alcohols.
Substitution: May yield halogenated or other substituted derivatives.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and influencing enzyme activity.
Receptors: Interacting with cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
2-oxoacetaldehyde derivatives: Compounds with similar functional groups but different structures.
Pentacyclic compounds: Other compounds with similar ring structures.
Uniqueness
This compound is unique due to its specific combination of deuterium atoms, chiral centers, and functional groups
特性
分子式 |
C25H24D8O6 |
|---|---|
分子量 |
436.57 |
純度 |
>95% |
同義語 |
(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





